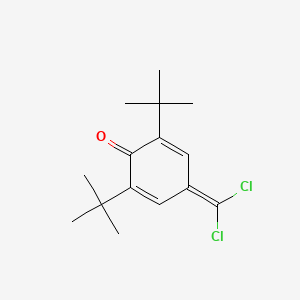
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a dichloromethylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-ditert-butylphenol with dichlorocarbene. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the dichloromethylidene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its reactivity with various nucleophiles and electrophiles. The dichloromethylidene group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones: These compounds share the dichloromethylidene group and exhibit similar reactivity in nucleophilic substitution reactions.
Dichloromethane: While structurally simpler, dichloromethane also contains chlorine atoms and is used as a solvent in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the dichloromethylidene group. This makes it particularly useful in selective reactions where steric effects play a crucial role.
Propriétés
Numéro CAS |
34959-61-0 |
|---|---|
Formule moléculaire |
C15H20Cl2O |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3 |
Clé InChI |
QGSIDBJAWKEMDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















